1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777092
InChI: InChI=1S/C15H13N3O/c1-18-9-7-11-5-6-12(10-13(11)18)15(19)17-14-4-2-3-8-16-14/h2-10H,1H3,(H,16,17,19)
SMILES:
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol

1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC14777092

Molecular Formula: C15H13N3O

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide -

Specification

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
IUPAC Name 1-methyl-N-pyridin-2-ylindole-6-carboxamide
Standard InChI InChI=1S/C15H13N3O/c1-18-9-7-11-5-6-12(10-13(11)18)15(19)17-14-4-2-3-8-16-14/h2-10H,1H3,(H,16,17,19)
Standard InChI Key HHFOZUMDWYXDHS-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-methyl-N-pyridin-2-ylindole-6-carboxamide, reflects its hybrid structure combining indole and pyridine rings linked via a carboxamide group. Key structural features include:

  • Indole core: A bicyclic aromatic system with a methyl group at the 1-position.

  • Pyridine substituent: A nitrogen-containing heterocycle attached to the carboxamide group at the indole’s 6-position.

  • Carboxamide bridge: Connects the indole and pyridine moieties, influencing hydrogen-bonding interactions.

The canonical SMILES representation (CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC=N3\text{CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC=N3}) and InChIKey (HHFOZUMDWYXDHS-UHFFFAOYSA-N\text{HHFOZUMDWYXDHS-UHFFFAOYSA-N}) provide unambiguous identifiers for computational studies. Physicochemical properties such as logP (calculated: ~2.8) and polar surface area (~58 Ų) suggest moderate lipophilicity and permeability, though experimental solubility data remain limited .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide involves multi-step organic reactions :

  • Indole core formation: Friedel-Crafts acylation or Fischer indole synthesis generates the methyl-substituted indole scaffold.

  • Carboxamide introduction: Coupling the indole-6-carboxylic acid derivative with 2-aminopyridine via peptide bond-forming reagents (e.g., HATU or EDC) .

  • Purification: Chromatographic techniques isolate the final product, with yields varying based on reaction conditions .

Structure-Activity Relationship (SAR) Studies

Modifications to the indole-pyridyl carboxamide scaffold reveal critical pharmacophoric elements :

  • Pyridine substitution: The 2-pyridyl group is essential for antiparasitic activity; replacing it with 3-pyridyl (61\text{61}) or pyrimidinyl (62\text{62}) reduces potency .

  • Morpholine additions: Introducing a 4-(2-pyridyl)morpholine substituent (21\text{21}) improves metabolic stability but compromises solubility .

  • Methylation effects: N-Methylation of the indole (73\text{73}) restores activity lost in demethylated analogues, highlighting steric and electronic preferences .

Biological Activity and Mechanism of Action

In Vitro Antiparasitic Efficacy

In screens against Trypanosoma cruzi, the compound exhibits moderate potency (pEC505.5\text{pEC}_{50} \sim 5.5), though inferior to lead candidates like DNDI3276 . Notably, its activity is independent of TcCYP51 inhibition—a deprioritized mechanism due to clinical failures—suggesting a novel target .

Pharmacokinetic and Pharmacodynamic Challenges

Metabolic Stability

Microsomal stability assays in mouse liver microsomes (MLM) reveal high clearance rates (22μL/min/mg\sim 22 \, \mu\text{L/min/mg}), attributed to oxidative metabolism at the indole and pyridine rings . Co-administration with 1-aminobenzotriazole (1-ABT), a cytochrome P450 inhibitor, improves exposure but fails to achieve therapeutic thresholds .

Solubility Limitations

Aqueous solubility (<20μg/mL< 20 \, \mu\text{g/mL}) hinders oral bioavailability . Strategies like morpholine ring bridging (58\text{58}) marginally enhance solubility (47μg/mL47 \, \mu\text{g/mL}) but insufficiently for in vivo efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator